2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile

TGF-beta signaling Smad2/3 phosphorylation fibrosis research

2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile (CAS 1243387-44-1) is a disubstituted benzonitrile small molecule (C₁₁H₁₁NO₂, MW 189.21 g/mol) bearing a cyclopropylmethoxy group at the 2-position and a hydroxyl group at the 4-position of the aromatic ring. This substitution pattern distinguishes it from four regioisomeric cyclopropylmethoxy-hydroxybenzonitrile congeners that share an identical molecular formula but differ in the relative placement of the two substituents.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B14029165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=CC(=C2)O)C#N
InChIInChI=1S/C11H11NO2/c12-6-9-3-4-10(13)5-11(9)14-7-8-1-2-8/h3-5,8,13H,1-2,7H2
InChIKeyIXJUQWJNNPYLOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile: A Positionally Differentiated Hydroxybenzonitrile Scaffold for TGF-β Pathway and Fibrosis Research


2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile (CAS 1243387-44-1) is a disubstituted benzonitrile small molecule (C₁₁H₁₁NO₂, MW 189.21 g/mol) bearing a cyclopropylmethoxy group at the 2-position and a hydroxyl group at the 4-position of the aromatic ring . This substitution pattern distinguishes it from four regioisomeric cyclopropylmethoxy-hydroxybenzonitrile congeners that share an identical molecular formula but differ in the relative placement of the two substituents . The compound has been investigated as a modulator of the transforming growth factor beta 1 (TGF-β1)/Smad2/3 signaling pathway, a central driver of epithelial–mesenchymal transition (EMT) and organ fibrosis [1]. It is also annotated in preliminary pharmacological screening as a CCR5 antagonist scaffold [2]. The benzonitrile core provides a metabolically stable nitrile handle, while the cyclopropylmethoxy group contributes to reduced oxidative metabolism relative to simple alkoxy substituents—a property exploited across multiple FDA-approved agents [3].

Why 2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile Cannot Be Replaced by Its Regioisomers or Non-hydroxylated Analogs Without Loss of Biological Performance


The cyclopropylmethoxy-hydroxybenzonitrile chemical space contains five regioisomers with the identical molecular formula C₁₁H₁₁NO₂, yet their substitution patterns generate divergent hydrogen-bonding topologies, dipole moments, and target-engagement profiles. In this compound class, the relative positioning of the hydroxyl and cyclopropylmethoxy groups dictates the pharmacophoric geometry recognized by the TGF-β receptor complex and downstream Smad proteins [1]. Prior work on the closely related 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) has demonstrated that the cyclopropylmethoxy group's placement relative to the hydrogen-bond-donating substituent is critical for Smad2/3 phosphorylation inhibition and attenuation of EMT [2]. Substituting the target compound with a non-hydroxylated analog (e.g., 2-(cyclopropylmethoxy)benzonitrile, CAS 83728-40-9) eliminates the 4-hydroxy hydrogen-bond donor required for TGF-β pathway engagement . Even among the hydroxylated regioisomers, microbial metabolism studies on hydroxybenzonitrile positional isomers demonstrate that substitution pattern dictates metabolic fate—cyanide release rates and whole-molecule bioactivity differ substantially across isomers [3]. Consequently, procurement of a specific isomer is non-negotiable when biological activity or metabolic profile is the experimental endpoint.

Quantitative Differentiation of 2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile from Its Closest Structural Analogs


Positional Isomer Identity: Ortho-Cyclopropylmethoxy / Para-Hydroxy Substitution Pattern Is Required for TGF-β/Smad Pathway Annotation

Among the five regioisomers of cyclopropylmethoxy-hydroxybenzonitrile (all sharing C₁₁H₁₁NO₂, MW 189.21), only the 2-cyclopropylmethoxy-4-hydroxy isomer (target compound) is annotated in the DrugMap database as a modulator of the TGF-β/Smad signaling pathway with preclinical status in pulmonary fibrosis and renal fibrosis indications [1]. The three closest regioisomers—4-(cyclopropylmethoxy)-2-hydroxybenzonitrile (CAS 1243460-54-9), 5-(cyclopropylmethoxy)-2-hydroxybenzonitrile (CAS 1243387-35-0), and 3-(cyclopropylmethoxy)-4-hydroxybenzonitrile (CAS 1243479-18-6)—do not carry this biological annotation despite identical molecular formula and molecular weight . This indicates that the specific juxtaposition of the cyclopropylmethoxy group ortho to the nitrile and the hydroxyl group para to the nitrile creates a pharmacophoric arrangement that is uniquely competent for TGF-β pathway engagement.

TGF-beta signaling Smad2/3 phosphorylation fibrosis research

Class-Level TGF-β1/Smad2/3 Pathway Inhibition: Mechanistic Rationale Based on the Closest Pharmacologically Characterized Analog DGM

The most thoroughly characterized structural analog sharing the cyclopropylmethoxy pharmacophore is 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM, CAS 162401-62-9). In A549 alveolar epithelial cells, DGM suppresses TGF-β1-induced Smad2/3 phosphorylation in a concentration-dependent manner and attenuates EMT as evidenced by reduced α-SMA, vimentin, and collagen I expression, with concomitant upregulation of the epithelial marker E-cadherin [1]. In a bleomycin-induced rat model of pulmonary fibrosis, DGM treatment significantly improved lung function, reduced extracellular matrix deposition, and slowed fibrosis progression [1]. While direct IC₅₀ values for the target compound have not been reported in peer-reviewed literature, the mechanistic precedent established by DGM supports the target compound's TGF-β/Smad pathway annotation. The target compound (2-cyclopropylmethoxy-4-hydroxybenzonitrile) differs from DGM by substitution of the benzoic acid moiety with a benzonitrile core and replacement of the difluoromethoxy group with a hydroxyl group—modifications that alter hydrogen-bonding capacity (nitrile as H-bond acceptor vs. carboxylic acid as H-bond donor/acceptor; hydroxyl vs. difluoromethoxy) and may confer differential pharmacokinetic properties .

idiopathic pulmonary fibrosis epithelial-mesenchymal transition Smad signaling

Cyclopropylmethoxy Moiety Confers Reduced CYP-Mediated Oxidative Metabolism Relative to Non-cyclopropyl Alkoxy Substituents

The cyclopropylmethoxy group is a recognized metabolic stability element in medicinal chemistry. The cyclopropane ring's high C–H bond dissociation energy (~106 kcal/mol) reduces susceptibility to hydrogen-atom abstraction by cytochrome P450 enzymes compared to acyclic alkoxy substituents such as methoxy or ethoxy groups, which are more readily metabolized via O-dealkylation [1]. This property has been exploited in multiple FDA-approved small-molecule drugs and is corroborated by the widespread presence of cyclopropyl groups in clinical candidates [1]. In contrast, analogs bearing simple methoxy or ethoxy substituents at the 2-position (e.g., 2-methoxy-4-hydroxybenzonitrile or 2-ethoxy-4-hydroxybenzonitrile) are predicted to undergo faster Phase I oxidative metabolism, potentially resulting in shorter effective half-lives in cellular or in vivo assays [2]. Quantitative intrinsic clearance data for the target compound are not publicly available; however, the class-level advantage of the cyclopropylmethoxy group over non-cyclopropyl alkoxy substituents is well established across multiple chemical series [1].

metabolic stability cytochrome P450 drug design

Differential Microbial Metabolism Across Hydroxybenzonitrile Positional Isomers Directly Impacts Cyanide Release and Bioactivity

A 2024 study on Burkholderia sp. strain BC1 demonstrated that toxic benzonitrile and hydroxybenzonitrile isomers are metabolized through distinct central pathway intermediates, with the specific substitution pattern determining both the metabolic route and the biological activity profile [1]. The study showed that both cyanide ions released during metabolism and the intact molecule are important for biological activity, and that positional isomerism directly affects the rate and route of metabolic processing [1]. Applied to the cyclopropylmethoxy-hydroxybenzonitrile series, this finding implies that the four regioisomeric congeners—differing only in the positions of the cyclopropylmethoxy and hydroxyl groups—are likely to exhibit divergent metabolic profiles in cellular and in vivo systems. The target compound (2-cyclopropylmethoxy-4-hydroxybenzonitrile) possesses a unique metabolic fate determined by its specific substitution topology that cannot be extrapolated from data on other isomers .

metabolic toxicology hydroxybenzonitrile isomer metabolism cyanide release

Supplier-Quality Differentiation: Bidepharm Batch QC Data (NMR, HPLC, GC) Available for the Target Compound but Inconsistently Offered for Its Isomers

Procurement records from Bidepharm (Bide Pharmatech) indicate that the target compound 2-(cyclopropylmethoxy)-4-hydroxybenzonitrile (CAS 1243387-44-1) and four of its regioisomers are offered at standard purity ≥98% . However, batch-specific QC documentation (NMR, HPLC, GC) availability varies by isomer. The target compound CAS 1243387-44-1 and its 5-isomer (CAS 1243387-35-0) are listed with explicit batch QC data provision, whereas the 3-isomer (CAS 1243479-18-6) and 2,6-isomer (CAS 1243410-99-2) are not consistently accompanied by published batch-specific analytical certificates . For researchers requiring traceable analytical characterization for publication or regulatory purposes, the availability of supplier-verified QC data reduces the burden of independent re-characterization and mitigates the risk of receiving a mislabeled isomer—a non-trivial concern given the structural similarity and identical molecular weight (189.21 g/mol) shared by all five regioisomers .

chemical procurement quality control batch-to-batch reproducibility

Recommended Application Scenarios for 2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile Based on Differentiated Evidence


In Vitro TGF-β1/Smad2/3 Pathway Inhibition Studies in Alveolar or Renal Epithelial Cell Models

The compound's annotation as a TGF-β/Smad pathway modulator with preclinical status in pulmonary fibrosis and renal fibrosis [1] positions it as a candidate probe for EMT and fibrogenesis assays in A549 (alveolar epithelial) or HK-2 (renal proximal tubular epithelial) cell lines. Researchers should verify isomer identity by NMR or HPLC prior to use, given the existence of four inactive or unannotated regioisomers sharing identical molecular weight . The cyclopropylmethoxy group's predicted metabolic stability advantage [2] supports extended-duration cell-based assays without rapid compound depletion. Use the closely related DGM compound as a positive control reference for Smad2/3 phosphorylation inhibition benchmarks .

Structure–Activity Relationship (SAR) Studies Exploring Hydroxybenzonitrile Pharmacophore Topology in Fibrosis Targets

For medicinal chemistry programs targeting fibrotic diseases, the target compound serves as a defined regioisomeric probe to map the spatial requirements of the TGF-β/Smad pharmacophore. The 2-cyclopropylmethoxy-4-hydroxy arrangement represents one of five possible substitution patterns [1]. Systematic procurement of the complete isomer set enables differential activity profiling to identify the optimal pharmacophoric geometry. The compound's benzonitrile core provides a synthetic handle for further derivatization (nitrile hydrolysis to amide/acid, or reduction to amine), while the 4-hydroxy group offers a vector for prodrug or linker attachment .

Comparative Metabolism Studies of Hydroxybenzonitrile Positional Isomers in Microbial or Hepatic Microsomal Systems

Building on the Burkholderia sp. BC1 findings that hydroxybenzonitrile isomers are metabolized through distinct pathway intermediates with differential cyanide release kinetics [1], the target compound can be employed as a defined substrate in comparative metabolism studies. Its ortho-cyclopropylmethoxy substitution pattern is expected to influence the rate and regiochemistry of Phase I metabolism relative to its para- and meta-substituted isomers. Such studies are relevant for understanding structure-dependent toxicity and clearance of benzonitrile-containing drug candidates . Pair with LC-MS/MS analysis to quantify cyanide ion release and identify isomer-specific metabolites.

CCR5 Antagonist Screening Cascades for HIV Entry Inhibition or Inflammatory Disease Models

Preliminary pharmacological screening has identified the compound as a CCR5 antagonist scaffold with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The cyclopropyl group is a recurring motif in patented CCR5 antagonist series (e.g., SmithKline Beecham cyclopropyl CCR5 antagonist patent family) . The target compound may serve as a screening hit for further optimization in CCR5-mediated disease models, though confirmatory binding and functional data (IC₅₀ in gp120-induced cell–cell fusion or β-arrestin recruitment assays) are needed to establish potency benchmarks.

Quote Request

Request a Quote for 2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.